Cas no 22227-26-5 (3,5-Bis(trifluoromethyl)benzamide)

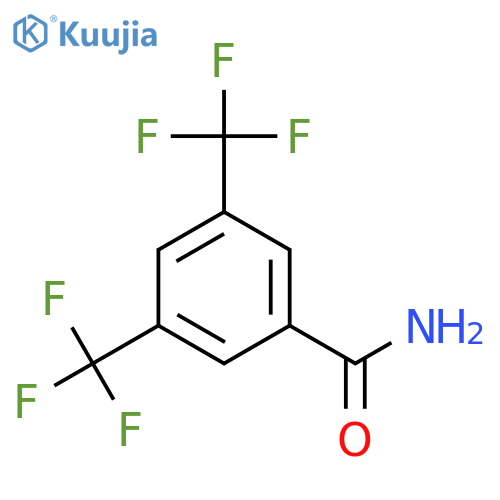

22227-26-5 structure

商品名:3,5-Bis(trifluoromethyl)benzamide

3,5-Bis(trifluoromethyl)benzamide 化学的及び物理的性質

名前と識別子

-

- 3,5-bis(trifluoromethyl)benzamide

- 3,5-Bis(trifiuoromethyl)benzamide

- 3,5-Di(trifluoromethyl)benzamide

- 3,5-bis-trifluoromethyl-benzamide

- 3,5-Bis(trifluoromethyl)-benzamide

- Benzamide, 3,5-bis(trifluoromethyl)-

- YNOPIKHMZIOWHS-UHFFFAOYSA-N

- YNOPIKHMZIOWHS-UHFFFAOYSA-

- 3,5-bis-(trifluoromethyl)benzamide

- SBB101835

- 7607AD

- Benzamide,3,5-bis(trifluoromethyl)-

- FC0953

- 3,5-Bis(trifluoromethyl)benzamide

-

- MDL: MFCD00015511

- インチ: 1S/C9H5F6NO/c10-8(11,12)5-1-4(7(16)17)2-6(3-5)9(13,14)15/h1-3H,(H2,16,17)

- InChIKey: YNOPIKHMZIOWHS-UHFFFAOYSA-N

- ほほえんだ: FC(C1C([H])=C(C(N([H])[H])=O)C([H])=C(C(F)(F)F)C=1[H])(F)F

- BRN: 4734142

計算された属性

- せいみつぶんしりょう: 257.02800

- どういたいしつりょう: 257.028

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 17

- 回転可能化学結合数: 1

- 複雑さ: 275

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.1

- トポロジー分子極性表面積: 43.1

- ひょうめんでんか: 0

- 互変異性体の数: 2

じっけんとくせい

- 色と性状: 不明2。密度(g/ml、25/4℃)

- 密度みつど: 1.468

- ゆうかいてん: 162.0 to 165.0 deg-C

- ふってん: 193.3 °C at 760 mmHg

- フラッシュポイント: 70.7 °C

- 屈折率: 1.428

- PSA: 43.09000

- LogP: 3.52340

3,5-Bis(trifluoromethyl)benzamide セキュリティ情報

- 危害声明: Irritant

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: R22;R36/37/38

- セキュリティの説明: S22-S26-S36/37/39

-

危険物標識:

- リスク用語:R22; R36/37/38

- セキュリティ用語:S22;S26;S36/37/39

- 危険レベル:IRRITANT

3,5-Bis(trifluoromethyl)benzamide 税関データ

- 税関コード:2924299090

- 税関データ:

中国税関番号:

2924299090概要:

2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%

申告要素:

製品名称、成分含有量、用途、包装

要約:

2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%

3,5-Bis(trifluoromethyl)benzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Oakwood | 006001-25g |

3,5-Bis(trifluoromethyl)benzamide |

22227-26-5 | 99% | 25g |

$145.00 | 2024-07-19 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD19464-10g |

3,5-Bis(trifluoromethyl)benzamide |

22227-26-5 | 97% | 10g |

¥237.0 | 2022-03-01 | |

| TRC | T790768-100mg |

3,5-Bis(trifluoromethyl)benzamide |

22227-26-5 | 100mg |

$ 65.00 | 2022-06-02 | ||

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R001628-25g |

3,5-Bis(trifluoromethyl)benzamide |

22227-26-5 | 98% | 25g |

¥200 | 2024-05-24 | |

| Fluorochem | 006001-100g |

3,5-Bis(trifluoromethyl)benzamide |

22227-26-5 | 97% | 100g |

£299.00 | 2022-03-01 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B1882-5G |

3,5-Bis(trifluoromethyl)benzamide |

22227-26-5 | >98.0%(GC) | 5g |

¥435.00 | 2024-04-17 | |

| Apollo Scientific | PC3065-5g |

3,5-Bis(trifluoromethyl)benzamide |

22227-26-5 | 97% | 5g |

£27.00 | 2024-07-28 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B1882-5g |

3,5-Bis(trifluoromethyl)benzamide |

22227-26-5 | 98.0%(GC) | 5g |

¥990.0 | 2022-06-10 | |

| Alichem | A015002548-250mg |

3,5-Bis(trifluoromethyl)benzamide |

22227-26-5 | 97% | 250mg |

$499.20 | 2023-09-02 | |

| abcr | AB103444-5 g |

3,5-Bis(trifluoromethyl)benzamide, 98%; . |

22227-26-5 | 98% | 5g |

€40.50 | 2022-09-01 |

3,5-Bis(trifluoromethyl)benzamide サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:22227-26-5)3,5-bis(trifluoromethyl)benzamide

注文番号:LE7342

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 11:57

価格 ($):discuss personally

3,5-Bis(trifluoromethyl)benzamide 関連文献

-

Marco Galeotti,Michela Salamone,Massimo Bietti Chem. Soc. Rev. 2022 51 2171

-

Chaozhihui Cheng,De Chen,Yang Li,Jian-Nan Xiang,Jin-Heng Li Org. Chem. Front. 2023 10 943

-

Samantha Lau,Cei B. Provis-Evans,Alexander P. James,Ruth L. Webster Dalton Trans. 2021 50 10696

-

Mark D. Straub,Erik T. Ouellette,Michael A. Boreen,Jacob A. Branson,Alex Ditter,A. L. David Kilcoyne,Trevor D. Lohrey,Matthew A. Marcus,Maria Paley,José Ramirez,David K. Shuh,Stefan G. Minasian,John Arnold Chem. Commun. 2021 57 4954

-

Niu-niu Zhang,Zhi-yong Liu,Jie Liang,Yun-xiang Tang,Lu Qian,Ya-min Gao,Tian-yu Zhang,Ming Yan Med. Chem. Commun. 2018 9 1293

22227-26-5 (3,5-Bis(trifluoromethyl)benzamide) 関連製品

- 1801-10-1(3-(trifluoromethyl)benzamide)

- 261951-97-7(Benzamide,2-methyl-5-(trifluoromethyl)-)

- 1891-90-3(4-(Trifluoromethyl)benzamide)

- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)

- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)

- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)

- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)

- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)

- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)

- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:22227-26-5)3,5-bistrifluoromethylbenzamide

清らかである:99%

はかる:200KG

価格 ($):問い合わせ

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:22227-26-5)3,5-双(三氟甲基)苯甲酰胺

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ